3-Chloropropyltrichlorogermane chemical properties
3-Chloropropyltrichlorogermane chemical properties
An In-Depth Technical Guide to 3-Chloropropyltrichlorogermane: Synthesis, Properties, and Synthetic Potential
Introduction
3-Chloropropyltrichlorogermane, with the chemical formula C₃H₆Cl₄Ge, is a bifunctional organogermanium compound of significant interest to synthetic chemists.[1] As a molecule featuring two distinct reactive sites—a terminal alkyl chloride and a trichlorogermyl group—it serves as a versatile building block for the synthesis of more complex organogermanium structures and functionalized organic molecules. Organogermanium chemistry, while less explored than its silicon counterpart due to the higher cost of germanium, offers unique reactivity profiles that bridge the gap between organosilicon and organotin compounds.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Chloropropyltrichlorogermane, with a focus on its potential applications in research and development, including pharmaceutical discovery.
Physicochemical and Safety Properties
The physical and chemical characteristics of 3-Chloropropyltrichlorogermane dictate its handling, storage, and reactivity. It is a combustible and corrosive liquid that is highly sensitive to moisture.[2] Proper storage under an inert atmosphere is crucial to prevent degradation.
Data Summary Table
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆Cl₄Ge | [1] |
| Molecular Weight | 256.53 g/mol | [1] |
| CAS Number | 19268-40-7 | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 78-79 °C at 8 mmHg | [1] |
| Density | 1.664 g/cm³ | [1] |
| Refractive Index | 1.5070 | [1] |
Safety and Handling
3-Chloropropyltrichlorogermane is classified as a hazardous substance. It is harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage. The compound is also corrosive to metals.
Key Safety Precautions:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and respiratory protection.[2][3]
-
Storage: Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. Crucially, prevent any contact with water or moisture during storage, as this will lead to hydrolysis.[2]
-
Incompatibilities: Avoid contact with water, alcohols, strong bases, strong oxidizing agents, and metals.
Molecular Structure and Spectroscopic Profile
Understanding the molecular structure is key to predicting its reactivity and interpreting analytical data.
Caption: Molecular structure of 3-Chloropropyltrichlorogermane.
Predicted Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals, all multiplets, corresponding to the three methylene (-CH₂-) groups of the propyl chain.
-
-Ge-CH₂- (C1): This signal would appear furthest downfield among the methylene groups due to the deshielding effect of the electropositive germanium and three chlorine atoms. Expected as a triplet.
-
-CH₂- (C2): This central methylene group would appear as a multiplet (likely a sextet) due to coupling with the two adjacent methylene groups.
-
-CH₂-Cl (C3): This signal would be shifted downfield due to the deshielding effect of the terminal chlorine atom. Expected as a triplet.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display three unique signals corresponding to the three carbon atoms of the propyl chain.[5][6]
-
-Ge-C- (C1): The carbon directly attached to the germanium atom.
-
-C- (C2): The central carbon of the propyl chain.
-
-C-Cl (C3): The carbon bonded to the terminal chlorine, which would be significantly deshielded.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:
-
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region from the methylene groups.
-
CH₂ bending (scissoring): Absorptions around 1450-1470 cm⁻¹.
-
C-Cl stretching: A characteristic absorption in the 600-800 cm⁻¹ region.
-
Ge-Cl stretching: Strong absorptions typically found in the lower frequency region, often below 450 cm⁻¹.
-
-
Mass Spectrometry (MS): The mass spectrum would show a complex molecular ion peak cluster due to the isotopic distribution of both chlorine (³⁵Cl and ³⁷Cl) and germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge). The fragmentation pattern would likely involve the loss of chlorine atoms, HCl, and cleavage of the propyl chain.
Synthesis of 3-Chloropropyltrichlorogermane
The synthesis of organotrichlorogermanes can be achieved through the reaction of elemental germanium with tetrachlorogermane (GeCl₄) and an organic chloride.[7] This method proceeds via the formation of a dichlorogermylene (:GeCl₂) intermediate, which then inserts into the carbon-chlorine bond of the alkyl chloride.[7][8]
Caption: Synthesis workflow via dichlorogermylene intermediate.
Representative Experimental Protocol
This protocol is adapted from the general method described by Okamoto et al. for the synthesis of organotrichlorogermanes.[7][8]
-
Apparatus Setup: A high-pressure, stirred autoclave reactor equipped with temperature and pressure controls is charged with elemental germanium powder, germanium tetrachloride (GeCl₄), and 1,3-dichloropropane. Causality: The use of an autoclave is necessary to reach the required reaction temperatures and contain the pressure of the volatile reactants.
-
Reaction Conditions: The reactor is sealed and heated to a temperature range of 200-300°C with continuous stirring. The reaction is maintained for several hours. Causality: High temperature is required to facilitate the reaction between solid germanium and liquid GeCl₄ to form the reactive dichlorogermylene intermediate.
-
Reaction Monitoring: The progress of the reaction can be monitored by sampling and analyzing the mixture via gas chromatography (GC) to observe the consumption of starting materials and the formation of the product.
-
Work-up and Purification: a. After cooling, the reactor is carefully vented, and the liquid product mixture is collected. b. The crude product is filtered to remove any unreacted germanium powder. c. The resulting liquid is subjected to fractional distillation under reduced pressure. Causality: Vacuum distillation is employed to separate the desired product from lower-boiling starting materials and higher-boiling side products without causing thermal decomposition.
-
Characterization: The purified 3-Chloropropyltrichlorogermane is characterized by NMR, IR, and mass spectrometry to confirm its structure and purity.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Chloropropyltrichlorogermane stems from its bifunctional nature. The reactivity at the germanium center is distinct from the reactivity at the terminal carbon-chlorine bond, allowing for selective transformations.[9]
Caption: Dual reactivity pathways of 3-Chloropropyltrichlorogermane.
Reactions at the Trichlorogermyl Center
The Ge-Cl bonds are highly susceptible to nucleophilic attack, particularly by water.
-
Hydrolysis: The most prominent reaction is rapid hydrolysis upon exposure to moisture.[10][11] The trichlorogermyl group converts to a germanoic acid, which readily dehydrates to form a polymeric germoxane or a sesquioxide, [Cl(CH₂)₃GeO₁.₅]ₙ. This reaction underscores the necessity of anhydrous conditions for handling and storage.[12]
-
Mechanism: The hydrolysis proceeds via sequential nucleophilic substitution at the germanium center, where water molecules displace the chloride ions.[13]
-
-
Reduction: The Ge-Cl bonds can be reduced to Ge-H bonds using standard reducing agents like lithium aluminum hydride (LiAlH₄). This reaction yields 3-chloropropylgermane (Cl(CH₂)₃GeH₃), another valuable synthetic intermediate.[3]
Reactions at the 3-Chloropropyl Chain
The terminal C-Cl bond behaves like a typical primary alkyl halide, allowing for a range of nucleophilic substitution reactions.
-
Nucleophilic Substitution (Sₙ2): The primary carbon is an excellent electrophile for Sₙ2 reactions.[14] This allows for the introduction of various functional groups while leaving the trichlorogermyl moiety intact, provided anhydrous conditions are maintained.
-
Example Protocol (Azide Substitution):
-
Dissolve 3-Chloropropyltrichlorogermane in a dry, aprotic polar solvent like acetonitrile.
-
Add sodium azide (NaN₃) and heat the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After cooling, filter the mixture to remove sodium chloride precipitate.
-
Remove the solvent under reduced pressure to yield crude 3-azidopropyltrichlorogermane. Further purification can be done via vacuum distillation.
-
-
-
Grignard Reagent Formation: The C-Cl bond can potentially be used to form a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent.[8][15][16] However, this is challenging due to the high reactivity of the Grignard reagent with the Ge-Cl bonds on the same or another molecule, which could lead to polymerization or intramolecular cyclization. Careful control of reaction conditions, such as low temperatures, would be critical.[17][18]
Potential Applications in Drug Development and Materials Science
While specific applications of 3-Chloropropyltrichlorogermane in marketed drugs are not documented, its potential lies in its role as a bifunctional linker and building block.[19]
-
Synthesis of Novel Scaffolds: The orthogonal reactivity of the two functional groups allows for stepwise functionalization. For instance, the chloropropyl group can be used to attach the molecule to a solid support or a larger biomolecule, after which the trichlorogermyl group can be converted into other functionalities.
-
Development of Germanium-Containing Prodrugs: Organogermanium compounds like propagermanium have been investigated for their biological activities.[2] 3-Chloropropyltrichlorogermane could serve as a starting point for creating novel germanium-based therapeutic agents or prodrugs, where the germanium moiety modulates properties like solubility or biological activity.
-
Materials Science: The ability of the trichlorogermyl group to hydrolyze and form stable Ge-O-Ge networks makes this compound a candidate for surface modification and the creation of hybrid organic-inorganic materials and coatings.
Conclusion
3-Chloropropyltrichlorogermane is a highly reactive, bifunctional molecule with considerable potential in advanced synthetic chemistry. Its dual reactivity, allowing for selective manipulation of either the alkyl chloride or the trichlorogermyl group, makes it a valuable precursor for creating complex molecular architectures. While its handling requires rigorous anhydrous conditions due to its moisture sensitivity, a thorough understanding of its chemical properties opens avenues for its use in synthesizing novel organogermanium compounds for applications ranging from materials science to the targeted design of biologically active molecules for drug discovery.
References
- Sigma-Aldrich. (2024). Safety Data Sheet: 3-Chloropropyltrichlorogermane.
- Fisher Scientific. (2010). Safety Data Sheet.
- Okamoto, M., Asano, T., & Suzuki, E. (2004). Organotrichlorogermane synthesis by the reaction of elemental germanium, tetrachlorogermane and organic chloride via dichlorogermylene intermediate. Dalton Transactions, (15), 2372-2376.
-
Wikipedia. (n.d.). Organogermanium chemistry. Retrieved January 13, 2026, from [Link]
- Benchchem. (n.d.). A Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 3-Chloropropiophenone. Retrieved January 13, 2026, from a relevant chemical synthesis guide.
-
University of Waterloo. (n.d.). Hydrolysis. Retrieved January 13, 2026, from [Link]
-
PubMed. (2004). Organotrichlorogermane synthesis by the reaction of elemental germanium, tetrachlorogermane and organic chloride via dichlorogermylene intermediate. Retrieved January 13, 2026, from [Link]
- ChemicalBook. (n.d.). 3-CHLOROPROPYLTRICHLOROGERMANE | 19268-40-7.
- Atta-ur-Rahman. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 13, 2026, from a relevant spectroscopy textbook or resource.
-
Paper Publications. (2023). Synthesis and Characterization of Some Coordination Compounds of Germanium and Their Histopathological and Biochemical Studies. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved January 13, 2026, from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved January 13, 2026, from [Link]
-
PubMed. (2021). Bifunctional reagents in organic synthesis. Retrieved January 13, 2026, from [Link]
- The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism [Video]. YouTube.
- SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved January 13, 2026, from a relevant analytical chemistry journal.
- Vidya-mitra. (2015). Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium (CHE) [Video]. YouTube.
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 13, 2026, from [Link]
- Leah Fisch. (2019). Hydrolysis Mechanism [Video]. YouTube.
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2025). Hydrolysis Reactions. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). Hydrolysis. Retrieved January 13, 2026, from [Link]
- Leah Fisch. (2019). Key Points of the Mechanism of Hydrolysis Reactions [Video]. YouTube.
- eCampusOntario Pressbooks. (n.d.). Solutions for Chapter 3 – Reactivity. Retrieved January 13, 2026, from a relevant organic chemistry textbook resource.
- University of Munich. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.
-
NCBI Bookshelf. (2010). Table 4-3, Physical and Chemical Properties of Chlorine. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Reactivity of Tris(chloromethyl)phosphine Oxide with Nucleophiles. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic Substitution Reaction Overview. Retrieved January 13, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. scispace.com [scispace.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Organotrichlorogermane synthesis by the reaction of elemental germanium, tetrachlorogermane and organic chloride via dichlorogermylene intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. Bifunctional reagents in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hydrolysis - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. paperpublications.org [paperpublications.org]
